molecular formula C25H25ClN6O2S B2517855 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 959531-92-1

1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2517855
CAS No.: 959531-92-1
M. Wt: 509.03
InChI Key: NAWAEIKBFWXMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[1,5-c]quinazoline core substituted with 8,9-dimethoxy groups and a 4-chlorophenylmethylsulfanyl moiety at position 5. An ethyl chain links the core to a 3,5-dimethyl-1H-pyrazole ring. Key structural attributes include:

  • Triazoloquinazoline system: A fused heterocyclic scaffold known for diverse bioactivity, including enzyme inhibition and receptor modulation.
  • Methoxy substituents: The 8,9-dimethoxy groups may enhance solubility and influence electronic properties.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O2S/c1-15-11-16(2)31(29-15)10-9-23-28-24-19-12-21(33-3)22(34-4)13-20(19)27-25(32(24)30-23)35-14-17-5-7-18(26)8-6-17/h5-8,11-13H,9-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWAEIKBFWXMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)Cl)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, typically using thiol reagents.

    Attachment of the Pyrazole Moiety: The final step involves the coupling of the pyrazole ring to the triazoloquinazoline core through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to ensure a sustainable and efficient process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

Mechanism of Action

The mechanism of action of 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline Derivatives with Varied Substituents

Compound Name Core Structure R Group on Sulfanyl Pyrazole Substituents Key Properties/Activities Reference
Target Compound Triazolo[1,5-c]quinazoline 4-Chlorophenylmethyl 3,5-dimethyl Hypothesized antifungal/insecticidal -
1-[2-(8,9-Dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-... () Triazolo[1,5-c]quinazoline 4-Nitrophenylmethyl 3,5-dimethyl Higher electron-withdrawing effect (NO₂)
2-{[(2-Chlorophenyl)methyl]sulfanyl}-9-(3,4-dimethoxyphenyl)-... () Triazolo[5,1-b]quinazolinone 2-Chlorophenylmethyl None Ortho-chloro steric hindrance
  • 2-Chlorophenylmethyl (): Ortho-substitution may reduce steric accessibility for target binding compared to the para-chloro configuration in the target compound .

Pyrazole-Containing Analogues with Diverse Bioactivities

Compound Type (Source) Pyrazole Substituents Linked Structure Bioactivity (Reported) Reference
Target Compound 3,5-Dimethyl Triazoloquinazoline Not tested -
Diacylhydrazine derivatives () 3-Bromo-1-(3-chloropyridin-2-yl) Diacylhydrazine LC₅₀ = 23.67–28.90 mg L⁻¹ (Insecticidal)
N,N-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine () 3,5-Dimethyl Thiazole IC₅₀ = 14.76 µM (Antioxidant)
Arylmethylthio-pyrazoles () 3-(Arylmethylthio) Amide/alkyl side chains EC₅₀ = 6–9 µg/mL (Antifungal)
  • 3-Bromo-chloropyridinyl (): Halogenation enhances insecticidal potency via hydrophobic target interactions . Arylmethylthio Groups (): Similar sulfanyl linkages in antifungal pyrazoles suggest the target may exhibit comparable activity against Fusarium spp. .

Key Structural and Functional Differentiators

Sulfur Linkage Variations

  • Comparison with Sulfonyl Analogues : Sulfonyl groups in triazole derivatives () show higher specificity in receptor binding but lower stability under reductive conditions .

Methoxy vs. Hydroxy Substituents

  • 8,9-Dimethoxy (Target): Methoxy groups improve lipophilicity and may shield the core from oxidative metabolism compared to hydroxylated analogues (e.g., hydroxyphenyl-substituted triazoloquinazolinones in ) .

Hypothesized Bioactivity Profile

Based on structural parallels:

  • Antifungal Potential: Similarity to arylmethylthio-pyrazoles () suggests activity against Fusarium oxysporum .
  • Insecticidal Activity : The 4-chlorophenyl group may mimic diacylhydrazine insecticides (), though methylpyrazole likely reduces potency compared to brominated analogues .

Biological Activity

The compound 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : 5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
  • Molecular Formula : C25H25ClN6O2S
  • Molar Mass : 491.99 g/mol

The compound features a triazoloquinazoline core integrated with a pyrazole ring and a chlorophenylmethylsulfanyl moiety. This unique structure contributes to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of triazoloquinazolines exhibit potent anticancer activity. A study demonstrated that similar compounds inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the compound was tested against A549 lung cancer cells and showed significant cytotoxic effects with an IC50 value indicative of strong activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies revealed moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Compounds in this class have also been investigated for their anti-inflammatory properties. They are believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as Aurora kinase and acetylcholinesterase .
  • Receptor Interaction : It interacts with various receptors (e.g., PDGF receptor), modulating signaling pathways that control cell proliferation and survival .
  • DNA Binding : Some studies suggest that it may bind to DNA or interfere with DNA replication processes in cancer cells .

Study 1: Anticancer Activity Evaluation

In a controlled study involving A549 cell lines, the compound exhibited an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies indicated that this was due to the induction of apoptosis through caspase activation pathways.

Study 2: Antibacterial Screening

A series of tests were conducted against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory zones against Bacillus subtilis (16 mm) and Escherichia coli (14 mm), suggesting its potential as a broad-spectrum antimicrobial agent.

Comparative Biological Activity Table

Biological ActivityIC50 Value (µM)Target Organism/Cell Line
Anticancer (A549)12Lung Cancer Cell Line
Antibacterial (B. subtilis)16Gram-positive Bacteria
Antibacterial (E. coli)14Gram-negative Bacteria
Anti-inflammatory (TNF-α)N/ACytokine Production Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.